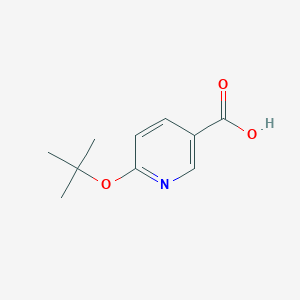![molecular formula C10H9N3 B1517714 4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridin-3-carbonitril CAS No. 1114822-80-8](/img/structure/B1517714.png)
4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridin-3-carbonitril
Übersicht
Beschreibung
4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic aromatic organic compound that belongs to the pyrrolopyridine family This compound features a pyrrolopyridine core with a cyano group at the 3-position and methyl groups at the 4- and 6-positions
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile serves as a versatile intermediate for the synthesis of more complex molecules. Its pyrrolopyridine core is a key structural motif in many natural products and pharmaceuticals.
Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with biological targets makes it a valuable tool in drug discovery and design.
Industry: In the chemical industry, 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is used as a building block for the synthesis of dyes, pigments, and other industrial chemicals. Its unique structure and reactivity make it suitable for various applications.
Wirkmechanismus
Target of Action
The primary targets of 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play a key role in various types of tumors .
Mode of Action
4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile interacts with FGFRs, inhibiting their activity. This compound has shown potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
Biochemical Pathways
The interaction of 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile with FGFRs affects several biochemical pathways. The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
The result of the action of 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is the inhibition of cell proliferation and induction of apoptosis in cancer cells . It has also been shown to significantly inhibit the migration and invasion of cancer cells .
Biochemische Analyse
Biochemical Properties
4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The interaction between 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile and these receptors could potentially influence these biochemical reactions.
Cellular Effects
In vitro studies have shown that 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibited the migration and invasion of these cells . These effects suggest that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound’s ability to inhibit FGFRs could potentially disrupt these signaling pathways, leading to changes in gene expression and other cellular effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as 4,6-dimethylpyridine-3-carbonitrile derivatives, under specific conditions. The reaction conditions may include the use of strong bases, high temperatures, and inert atmospheres to promote the formation of the pyrrolopyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed to reduce the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Coupling Reactions: Cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce different substituents onto the pyrrolopyridine core.
Major Products Formed: The reactions mentioned above can lead to the formation of various derivatives, including oxidized, reduced, substituted, and coupled products. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[2,3-b]pyridine: This compound lacks the methyl groups and cyano group present in 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile.
4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile: This compound has a thioxo group instead of the pyrrolo group.
Pyridine-3-carbonitrile: This compound lacks the pyrrolo group and the methyl groups.
Uniqueness: 4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is unique due to its combination of the pyrrolopyridine core, cyano group, and methyl groups. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.
Eigenschaften
IUPAC Name |
4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c1-6-3-7(2)13-10-9(6)8(4-11)5-12-10/h3,5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLLTHLIRILPMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=CN2)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Fluoro-4-[2-(trifluoromethyl)phenoxy]aniline](/img/structure/B1517631.png)



![2-[(4-Aminopiperidin-1-yl)methyl]-6-methoxyphenol](/img/structure/B1517638.png)


![1-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B1517642.png)
![2-[4-(Propan-2-yl)benzamido]thiophene-3-carboxylic acid](/img/structure/B1517645.png)
![{3-[(Tert-butoxy)methyl]phenyl}methanamine](/img/structure/B1517647.png)




